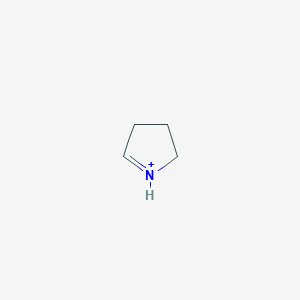
1-Pyrrolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-pyrrolinium is a pyrroline. It has a role as a human metabolite. It is a conjugate acid of a 1-pyrroline.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Behavior
1-Pyrrolinium exists primarily in two forms: the monomer and the trimer. Studies indicate that in solution, the volatility of the monomer is significantly higher than that of the trimer, which has implications for its behavior in various environments .
This compound derivatives are essential in the synthesis of various alkaloids, including those involved in plant metabolism. For instance, N-methyl-Δthis compound salts are precursors to pyrrolidine alkaloids, which play significant roles in plant biochemistry and have pharmacological potential .
Case Study: Alkaloid Synthesis
A study investigated the role of N-methyl-Δthis compound in synthesizing alkaloids from different plant species. The research demonstrated that the isotope distribution patterns can be used to deduce aspects of the reaction mechanisms involved, highlighting the compound's importance in biosynthesis .
Environmental Applications
This compound has been identified as a component in pheromones produced by certain insects, such as the Mediterranean fruit fly. Its presence in these pheromones suggests potential applications in pest control strategies by utilizing its chemical signaling properties .
Table 2: Pheromone Components
| Insect Species | Pheromone Component | Role |
|---|---|---|
| Mediterranean Fruit Fly | This compound | Attractant for mating |
Analytical Techniques
Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and ambient mass spectrometry (AMS) have been employed to study the behavior and stability of this compound. These techniques allow for detailed analysis of its structure and interactions, providing insights into its applications across various fields .
Eigenschaften
Molekularformel |
C4H8N+ |
|---|---|
Molekulargewicht |
70.11 g/mol |
IUPAC-Name |
3,4-dihydro-2H-pyrrol-1-ium |
InChI |
InChI=1S/C4H7N/c1-2-4-5-3-1/h3H,1-2,4H2/p+1 |
InChI-Schlüssel |
ZVJHJDDKYZXRJI-UHFFFAOYSA-O |
Kanonische SMILES |
C1CC=[NH+]C1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















